molecular formula C18H18F3NO4 B1671710 Etofenamate CAS No. 30544-47-9

Etofenamate

Número de catálogo B1671710
Número CAS: 30544-47-9
Peso molecular: 369.3 g/mol
Clave InChI: XILVEPYQJIOVNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray . It is a flufenamic acid derivative, which is readily transported through the skin and concentrated in inflamed tissue .


Synthesis Analysis

The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment . Various methods of synthesis of Etofenamate and its intermediates are described .


Molecular Structure Analysis

The molecular formula of Etofenamate is C18H18F3NO4 . Its molecular weight is 369.34 .


Chemical Reactions Analysis

The physico-chemical material constants, partition coefficients (RM values) as a measure for lipophilia, spectra, and molecular models of Etofenamate are described . Various methods of synthesis of Etofenamate and its intermediates are described .


Physical And Chemical Properties Analysis

Etofenamate has a molecular weight of 369.34 g/mol . Its chemical formula is C18H18F3NO4 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Properties

Etofenamate, an anthranilic acid derivative, is noted for its anti-inflammatory properties in treating musculoskeletal disorders, soft tissue trauma, and certain inflammatory skin diseases. Its clinical effectiveness has been demonstrated in various settings, including the treatment of knee osteoarthritis, where it was compared with hyaluronic acid for efficacy in reducing joint pain and functional improvement. The study found that etofenamate was effective, although not significantly more so than hyaluronic acid (Güner et al., 2016).

Topical Formulations and Drug Delivery

Significant research has focused on the development of topical formulations of etofenamate for targeted delivery. One study developed hydroalcoholic gels containing etofenamate for enhanced skin permeation and anti-inflammatory activity. The physical, chemical, and microbiological characteristics of these gels were assessed, along with in vitro release and permeation studies and in vivo anti-inflammatory activity (Marto et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of etofenamate have been studied extensively. One study investigated its pharmacokinetics in plasma, synovial fluid, and tissues after intramuscular application to patients with rheumatoid arthritis. The study found that etofenamate and its active metabolite, flufenamic acid, were measured inall matrices 1.5 to 3 hours post-injection, with kinetics in tissues following that in plasma. This indicated a constant liberation from the oil depot as a rate-limiting step (Köhler et al., 1992).

Effects on Skin and Allergic Reactions

Etofenamate has been associated with allergic contact dermatitis, although such cases have been relatively rare. A study aimed to describe the clinical features and the cross-sensitivity pattern to other nonsteroidal anti-inflammatory drugs in patients with allergic contact dermatitis to etofenamate. This highlights the need for caution and monitoring for allergic reactions in clinical use (Villar et al., 2008).

Application in Postoperative Analgesia

Research has also explored the use of etofenamate in postoperative settings, such as its effects on the healing of colonic anastomoses in rats. This study did not find significant differences in the healing process with etofenamate treatment, suggesting its potential utility in postoperative analgesia without adversely affecting healing (Inan, 2009).

Combination Therapies

Studies have also investigated the use of etofenamate in combination with other therapies, such as transcutaneous electrical nerve stimulation (TENS) for treating painful spinal syndromes. The combination was found to provide a statistically significant better outcome compared to TENS alone, suggesting the potential of etofenamate in multimodal therapy approaches (Coletta et al., 1988).

Propiedades

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045448
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofenamate

CAS RN

30544-47-9
Record name Etofenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenamate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etofenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etofenamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etofenamate
Reactant of Route 2
Reactant of Route 2
Etofenamate
Reactant of Route 3
Reactant of Route 3
Etofenamate
Reactant of Route 4
Reactant of Route 4
Etofenamate
Reactant of Route 5
Reactant of Route 5
Etofenamate
Reactant of Route 6
Reactant of Route 6
Etofenamate

Citations

For This Compound
1,100
Citations
S Drago, R Imboden, P Schlatter… - Basic & Clinical …, 2017 - Wiley Online Library
Little is known about the course of the plasma concentration and the bioavailability of non‐steroidal anti‐inflammatory drugs ( NSAID s) contained in dermal patches. We compared an …
Number of citations: 21 onlinelibrary.wiley.com
J Marto, D Baltazar, A Duarte, A Fernandes… - Pharmaceutical …, 2015 - Taylor & Francis
… 5.0% (w/w) of etofenamate for topical administration with anti-inflammatory … etofenamate. Moreover, it was demonstrated that this formulation is an adequate vehicle for the etofenamate …
Number of citations: 39 www.tandfonline.com
ODS Marinho, A Pereira - Pain and therapy, 2020 - Springer
… using the key words “topical etofenamate efficacy” OR “topical etofenamate safety” OR “topical etofenamate effectiveness” to identify studies of etofenamate published from inception to …
Number of citations: 4 link.springer.com
A Fraga, M Almeida, V Moreira-da-Silva… - Clinical drug …, 2003 - Springer
Objective: To compare the efficacy and adverse effects of intramuscular etofenamate and intramuscular diclofenac in the relief of acute renal colic. Patients and methods: A multicentre, …
Number of citations: 16 link.springer.com
T Bender, J Bariska, B Rojkovich… - …, 2001 - thieme-connect.com
… to 100 mg etofenamate was applied to … of etofenamate in serum and synovial fluid (in patients who had knee joint iontophoresis) were measured by HPLC. Iontophoresis of etofenamate …
Number of citations: 10 www.thieme-connect.com
W Diebschlag, W Nocker… - The Journal of Clinical …, 1990 - Wiley Online Library
… , 12 placebo, and 12 etofenamate. One patient receiving … Results for etofenamate were similar to those for ketorolac … , one each for ketorolac and etofenamate, and no important changes …
Number of citations: 45 accp1.onlinelibrary.wiley.com
M Kopečná, A Kováčik, P Novák, MB Bettex… - Journal of …, 2021 - Elsevier
Topical pain relief products differ in the type of drug, concentration, and formulation. All these factors influence the drug transit through the skin barrier, and its eventual retention in the …
Number of citations: 5 www.sciencedirect.com
S Güner, MA Gökalp, A Gözen, SŞ Ünsal… - … and Clinical Risk …, 2016 - Taylor & Francis
… The objectives of this study were to compare the efficacy of etofenamate versus hyaluronic … divided into etofenamate (n=29) and HA (n=30) groups. Intramuscular etofenamate injection …
Number of citations: 1 www.tandfonline.com
G Mancini, LMD Gonçalves, J Marto, FA Carvalho… - Pharmaceutics, 2021 - mdpi.com
Innovative formulations, including solid lipid nanoparticles (SLNs), have been sought to improve skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs). The present study …
Number of citations: 14 www.mdpi.com
A Ünsal, Ersin Çimentepe, AyÇa Bozoklu … - … journal of urology …, 2001 - Taylor & Francis
… clinical effi cacy and safety of etofenamate (a non-steroidal anti-… A single dose of 1 g etofenamate was given to the patients … PaO2 was not affected in the etofenamate group, whereas …
Number of citations: 12 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.